molecular formula C10H14N2 B1343150 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 851390-46-0

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B1343150
CAS No.: 851390-46-0
M. Wt: 162.23 g/mol
InChI Key: HMCPFKPMDMJMGK-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound . It is a member of the tetrahydroquinoline family, which is widespread in plants and animals, including human brains .

Scientific Research Applications

Endogenous Amine Identification

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine has been identified as an endogenous amine in rat brains. This discovery contributes to our understanding of brain chemistry and potential implications for neurological conditions like parkinsonism (Kohno, Ohta, & Hirobe, 1986).

Synthesis and Applications in Organic Chemistry

This compound has been a focus in organic chemistry for the synthesis of alkaloids and related compounds. Studies have demonstrated methods for the synthesis of 2-alkyl-tetrahydroquinolines, highlighting its utility in creating complex organic structures (Shahane et al., 2008).

Diastereoselective Synthesis

The compound plays a crucial role in the diastereoselective synthesis of tetrahydroquinoline derivatives, which has implications for pharmaceutical research and development (Bunce, Herron, Johnson, & Kotturi, 2001).

Antioxidant Activity

Studies have explored the antioxidant activities of this compound derivatives, revealing potential applications in the development of antioxidant agents (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Neuroprotective Effects

Research has shown that this compound may have neuroprotective effects, particularly in the context of Parkinson's disease. This opens avenues for its potential use in developing treatments for neurodegenerative diseases (Kotake et al., 2005).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine (1MeTIQ) is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors , playing a significant role in the modulation of dopamine levels and activity within the central nervous system .

Mode of Action

1MeTIQ exhibits its effects by inhibiting the formation of 3,4-dihydroxyphenylacetic acid , a major metabolite of dopamine . It also reduces the production of free radicals, thereby mitigating oxidative stress . Furthermore, 1MeTIQ shifts dopamine catabolism towards COMT-dependent O-methylation , a pathway that metabolizes dopamine into a less active form. This compound also inhibits both MAO-A and B enzymes activity, which are involved in the breakdown of neurotransmitters .

Biochemical Pathways

1MeTIQ affects several biochemical pathways. It modulates the dopamine metabolic pathway by inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting the catabolism towards COMT-dependent O-methylation . This results in an increase in neurotransmitter levels in the brain . Additionally, 1MeTIQ demonstrates significant neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins .

Result of Action

The action of 1MeTIQ results in several molecular and cellular effects. It increases neurotransmitter levels in the brain , demonstrating significant neuroprotective activity . It also exhibits antidepressant-like effects, as shown in the forced swim test (FST) in rats . Moreover, 1MeTIQ has been found to have antioxidant properties, scavenging free radicals, and reducing oxidative stress.

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For instance, the presence of other biogenic amines, aldehydes, or α-keto acids can affect the synthesis of 1MeTIQ via the Pictet–Spengler reaction . Furthermore, the presence of neurotoxins in the environment can influence the neuroprotective activity of 1MeTIQ .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine plays a crucial role in biochemical reactions, particularly in the brain. It interacts with dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals. This compound shifts dopamine catabolism towards catechol-O-methyltransferase-dependent O-methylation . Additionally, this compound inhibits the activity of monoamine oxidase A and B enzymes, leading to increased levels of neurotransmitters in the brain . These interactions highlight the compound’s potential in modulating neurotransmitter levels and protecting against oxidative stress.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to exert neuroprotective effects by antagonizing the behavioral syndrome produced by neurotoxins such as MPTP and rotenone . This compound influences cell signaling pathways, particularly those involving dopamine metabolism, and has been observed to inhibit the catabolism of dopamine and serotonin . Furthermore, this compound demonstrates antioxidant properties, reducing oxidative stress and protecting cells from damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and promoting catechol-O-methyltransferase-dependent O-methylation . It also inhibits the activity of monoamine oxidase A and B enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin . These interactions contribute to the compound’s neuroprotective and antidepressant-like effects, as well as its ability to modulate neurotransmitter levels and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its neuroprotective properties over extended periods In vitro and in vivo studies have demonstrated that this compound does not exhibit extensive toxic effects, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to produce significant neuroprotective and antidepressant-like effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have also indicated that the compound’s efficacy is dose-dependent, with higher doses leading to more pronounced effects on neurotransmitter levels and oxidative stress reduction .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to dopamine metabolism. It interacts with enzymes such as catechol-O-methyltransferase and monoamine oxidase A and B, influencing the catabolism of dopamine and serotonin . This compound’s ability to modulate these metabolic pathways contributes to its neuroprotective and antidepressant-like effects . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further highlighting its potential in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Studies have shown that this compound is efficiently transported to the brain, where it exerts its neuroprotective and antidepressant-like effects . Its distribution within the brain is influenced by factors such as blood-brain barrier permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria of neurons, where it interacts with enzymes involved in dopamine metabolism . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its neuroprotective and antioxidant properties

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPFKPMDMJMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593768
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851390-46-0
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Methyl-2,3-dihydro-4(1H)-quinolinone oxime (360 mg) was dissolved in methanol (25 mL) and 20% Pd(OH)2 on carbon (100 mg) was added. The mixture was stirred under hydrogen atmosphere at room temperature for 1.5 hrs. The reaction mixture was filtered through a bed of Celite and washed with methanol. The filtrate was concentrated in vacuo to give the target compound as a colorless oil (330 mg)
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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